tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate

Descripción general

Descripción

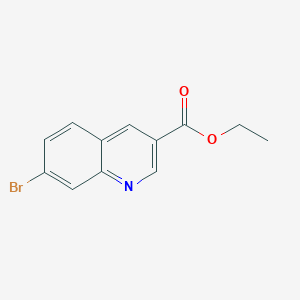

The compound tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in pharmaceutical chemistry. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in drug discovery and development. The presence of a 3-fluorophenylsulfonamide group in the molecule suggests potential for increased binding affinity and selectivity in biological systems due to the electron-withdrawing and space-filling properties of the fluorine atom and the sulfonamide moiety .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was synthesized and further reacted to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of a variety of piperidine derivatives . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperidine chemistry and the potential routes that could be adapted for the synthesis of tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the structure of similar piperidine derivatives. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing a monoclinic crystal system with specific unit cell parameters . Such structural analyses are crucial for understanding the conformation and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The fluorinating agent 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been shown to effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, producing fluoroalkyl arylsulfinates and arylsulfinamides . This suggests that tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate could potentially be involved in similar fluorination reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The introduction of a tert-butyl group can increase steric bulk, potentially affecting the compound's solubility and reactivity. The fluorine atom and the sulfonamide group can alter the electronic properties of the molecule, influencing its acidity, basicity, and overall reactivity in chemical transformations . Understanding these properties is essential for the development of piperidine-based compounds in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates : Similar compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, have been synthesized as key intermediates in the production of pharmaceuticals like Vandetanib, showcasing the importance of such intermediates in drug synthesis processes (Min Wang et al., 2015).

Role in Biologically Active Compounds : Another example includes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which serves as an important intermediate in the production of biologically active compounds such as crizotinib (D. Kong et al., 2016).

Structural and Biological Evaluations : Compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been synthesized and characterized, with evaluations including X-ray diffraction studies and biological activity assessments. Such research underscores the value of these intermediates in understanding molecular structures and potential therapeutic applications (C. Sanjeevarayappa et al., 2015).

Advances in Synthetic Chemistry : The synthesis of related compounds also contributes to the broader field of synthetic chemistry by providing insights into novel synthetic routes, optimization of synthesis processes, and understanding the chemical properties of such intermediates (Binliang Zhang et al., 2018).

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

These receptors are coupled with G-proteins that open potassium channels and close calcium channels, leading to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways

The compound is involved in the synthesis pathways of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Pharmacokinetics

The pharmacokinetics of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate are not well-studied. As a precursor to fentanyl, its ADME properties would be significantly altered during the synthesis process. Fentanyl, the end product, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and produce a quick onset of action .

Result of Action

As a precursor in the synthesis of fentanyl, the primary result of the action of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is the production of fentanyl. Fentanyl is a potent opioid that produces effects such as analgesia, sedation, nausea, and respiratory depression .

Action Environment

The action environment of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is primarily the chemical reactions involved in the synthesis of fentanyl. The efficiency of these reactions can be influenced by various factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOQZQXMCHUXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139092 | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233954-86-3 | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)

![N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3027045.png)

![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)